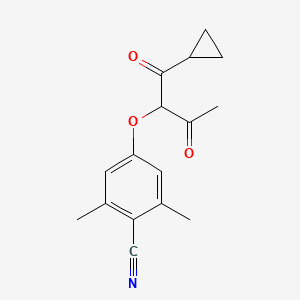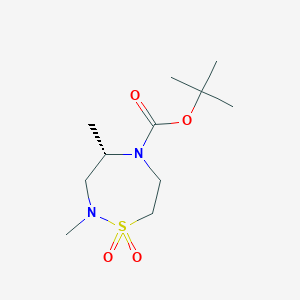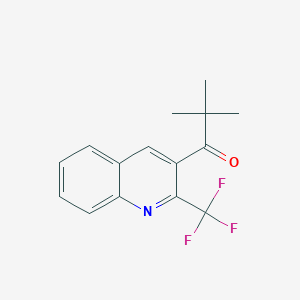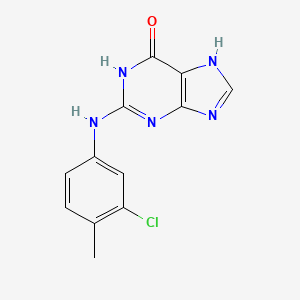
3-Acetyl-2,7-dimethyl-4-oxo-4H-1-benzopyran-5-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-2,7-dimethyl-4-oxo-4H-1-benzopyran-5-yl acetate is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by its unique structure, which includes an acetyl group, two methyl groups, and an acetate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,7-dimethyl-4-oxo-4H-1-benzopyran-5-yl acetate typically involves the following steps:
Formation of the benzopyran core: This can be achieved through the Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of an acid catalyst.
Methylation: The methyl groups at the 2 and 7 positions can be introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Acetate ester formation: The final step involves the esterification of the hydroxyl group at the 5-position using acetic anhydride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-2,7-dimethyl-4-oxo-4H-1-benzopyran-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl and acetate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
3-Acetyl-2,7-dimethyl-4-oxo-4H-1-benzopyran-5-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-2,7-dimethyl-4-oxo-4H-1-benzopyran-5-yl acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A naturally occurring benzopyran with anticoagulant properties.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
Flavonoids: A class of benzopyran derivatives with antioxidant and anti-inflammatory properties.
Uniqueness
3-Acetyl-2,7-dimethyl-4-oxo-4H-1-benzopyran-5-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and acetate groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
62806-14-8 |
|---|---|
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
(3-acetyl-2,7-dimethyl-4-oxochromen-5-yl) acetate |
InChI |
InChI=1S/C15H14O5/c1-7-5-11-14(12(6-7)20-10(4)17)15(18)13(8(2)16)9(3)19-11/h5-6H,1-4H3 |
Clave InChI |
REJQCDULVVIIOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4(3H)-Quinazolinone, 2-methyl-3-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B11847382.png)


![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)



![4-(3-Chloropropanoyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2h)-one](/img/structure/B11847420.png)

